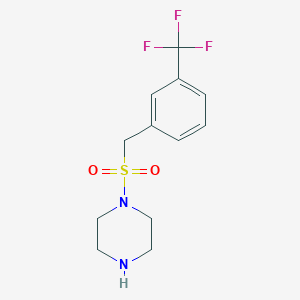

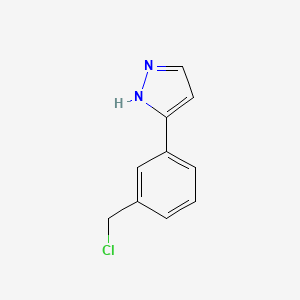

3-(3-(Chloromethyl)phenyl)-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 3-(3-(Chlorométhyl)phényl)-1H-pyrazole est un composé organique appartenant à la classe des pyrazoles. Les pyrazoles sont des composés hétérocycliques à cinq chaînons contenant deux atomes d'azote aux positions 1 et 2. Ce composé spécifique présente un groupe chlorométhyle lié au cycle phényle, qui est lui-même lié au cycle pyrazole. La présence du groupe chlorométhyle rend ce composé réactif et utile dans diverses réactions chimiques et applications.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 3-(3-(Chlorométhyl)phényl)-1H-pyrazole implique généralement la réaction de la 3-(chlorométhyl)benzaldéhyde avec l'hydrate d'hydrazine. La réaction se déroule par la formation d'un intermédiaire hydrazone, qui subit ensuite une cyclisation pour former le cycle pyrazole. Les conditions réactionnelles comprennent souvent l'utilisation d'un solvant tel que l'éthanol ou le méthanol et peuvent nécessiter un chauffage pour faciliter le processus de cyclisation.

Méthodes de production industrielle

La production industrielle du 3-(3-(Chlorométhyl)phényl)-1H-pyrazole peut être obtenue par des voies de synthèse similaires, mais à plus grande échelle. Le processus peut impliquer des réacteurs à écoulement continu pour assurer un mélange et un transfert de chaleur efficaces. De plus, l'utilisation de catalyseurs et des conditions réactionnelles optimisées peut améliorer le rendement et la pureté du produit final.

Analyse Des Réactions Chimiques

Types de réactions

Le 3-(3-(Chlorométhyl)phényl)-1H-pyrazole subit divers types de réactions chimiques, notamment :

Réactions de substitution : Le groupe chlorométhyle peut participer à des réactions de substitution nucléophile, où l'atome de chlore est remplacé par d'autres nucléophiles tels que les amines, les thiols ou les alcoolates.

Réactions d'oxydation : Le composé peut subir des réactions d'oxydation pour former les aldéhydes ou les acides carboxyliques correspondants.

Réactions de réduction : La réduction du cycle pyrazole peut conduire à la formation de dihydropyrazoles.

Réactifs et conditions courants

Substitution nucléophile : Les réactifs courants comprennent l'azoture de sodium, le thiocyanate de potassium et diverses amines. Les réactions sont généralement réalisées dans des solvants aprotiques polaires comme le diméthylsulfoxyde (DMSO) ou l'acétonitrile.

Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome sont utilisés en conditions acides ou basiques.

Réduction : L'hydrogénation catalytique utilisant du palladium sur carbone (Pd/C) ou de l'hydrure de lithium et d'aluminium (LiAlH4) peut être utilisée.

Principaux produits

Produits de substitution : Selon le nucléophile, les produits peuvent inclure des azotures, des thiocyanates ou des amines substituées.

Produits d'oxydation : Aldéhydes ou acides carboxyliques.

Produits de réduction : Dihydropyrazoles.

Applications de la recherche scientifique

Le 3-(3-(Chlorométhyl)phényl)-1H-pyrazole a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes, y compris les produits pharmaceutiques et les produits agrochimiques.

Biologie : Étudié pour son potentiel en tant que composé bioactif possédant des propriétés antimicrobiennes, antifongiques et anticancéreuses.

Médecine : Exploré pour ses effets thérapeutiques potentiels, en particulier dans le développement de nouveaux médicaments ciblant des enzymes ou des récepteurs spécifiques.

Industrie : Utilisé dans la production de produits chimiques spécialisés et comme intermédiaire dans la synthèse de colorants et de pigments.

Mécanisme d'action

Le mécanisme d'action du 3-(3-(Chlorométhyl)phényl)-1H-pyrazole dépend de son application spécifique. Dans les systèmes biologiques, il peut agir en :

Inhibant les enzymes : Le composé peut se lier au site actif des enzymes, inhibant leur activité et affectant les voies métaboliques.

Interagissant avec les récepteurs : Il peut se lier à des récepteurs spécifiques à la surface des cellules, modulant les voies de transduction du signal et les réponses cellulaires.

Générant des intermédiaires réactifs : Le groupe chlorométhyle peut former des intermédiaires réactifs qui interagissent avec les biomolécules, conduisant à divers effets biologiques.

Applications De Recherche Scientifique

3-(3-(Chloromethyl)phenyl)-1H-pyrazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mécanisme D'action

The mechanism of action of 3-(3-(Chloromethyl)phenyl)-1H-pyrazole depends on its specific application. In biological systems, it may act by:

Inhibiting Enzymes: The compound can bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways.

Interacting with Receptors: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Generating Reactive Intermediates: The chloromethyl group can form reactive intermediates that interact with biomolecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Le 3-(3-(Chlorométhyl)phényl)-1H-pyrazole peut être comparé à d'autres composés similaires, tels que :

Dérivés du 3-(chlorométhyl)phényle : Ces composés partagent le groupe chlorométhyle mais diffèrent par la structure du cycle hétérocyclique, ce qui entraîne des variations de réactivité et d'applications.

Dérivés du pyrazole : Composés avec différents substituants sur le cycle pyrazole, ce qui peut influencer leurs propriétés chimiques et biologiques.

Composés similaires

- Acétate de 3-(chlorométhyl)phényle

- 2-(Chlorométhyl)-3-phénylquinazolin-4(3H)-ones

- 3-Chlorométhcathinone

Chacun de ces composés possède des caractéristiques et des applications uniques, ce qui fait du 3-(3-(Chlorométhyl)phényl)-1H-pyrazole un composé précieux en soi.

Propriétés

Formule moléculaire |

C10H9ClN2 |

|---|---|

Poids moléculaire |

192.64 g/mol |

Nom IUPAC |

5-[3-(chloromethyl)phenyl]-1H-pyrazole |

InChI |

InChI=1S/C10H9ClN2/c11-7-8-2-1-3-9(6-8)10-4-5-12-13-10/h1-6H,7H2,(H,12,13) |

Clé InChI |

VDSILSBMYZZRJO-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC(=C1)C2=CC=NN2)CCl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Iodo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11780962.png)

![2-Chloro-4-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11780965.png)

![2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B11780986.png)

![(4-Diethoxymethyl-[1,2,3]triazol-1-yl)-acetic acid](/img/structure/B11780992.png)